

Synthesis of 11-Aminoundecanoic Acid from Castor Oil: A Technical Guide

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Compound of Interest

Compound Name: 11-Aminoundecanoic acid

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This in-depth technical guide details the synthesis of **11-aminoundecanoic acid**, a crucial monomer for the production of Polyamide **11** (Nylon-**11**) and a valuable building block in pharmaceutical and fine chemical synthesis. The process begins with castor oil, a renewable triglyceride rich in ricinoleic acid, and proceeds through a five-step chemical transformation. This document provides a comprehensive overview of the synthesis, including detailed experimental protocols, quantitative data, and visual representations of the process workflow and key reaction mechanisms.

Overall Synthesis Workflow

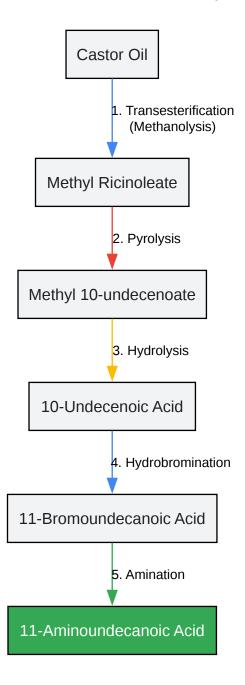
The conversion of castor oil into **11-aminoundecanoic acid** is a well-established industrial process.[1] The synthesis pathway involves five key chemical transformations:

- Transesterification: Castor oil undergoes methanolysis to produce methyl ricinoleate.
- Pyrolysis: Methyl ricinoleate is subjected to thermal cracking to yield methyl 10-undecenoate and heptanal.
- Hydrolysis: Methyl 10-undecenoate is hydrolyzed to 10-undecenoic acid.
- Hydrobromination: 10-undecenoic acid undergoes an anti-Markovnikov addition of hydrogen bromide to form 11-bromoundecanoic acid.



Amination: 11-bromoundecanoic acid is reacted with ammonia to produce the final product,
 11-aminoundecanoic acid.

The following diagram illustrates the overall workflow of this synthesis:



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Overall synthesis workflow from castor oil to 11-aminoundecanoic acid.

Experimental Protocols and Data



This section provides detailed experimental methodologies and quantitative data for each step of the synthesis.

Step 1: Transesterification of Castor Oil to Methyl Ricinoleate

The initial step involves the conversion of the triglycerides in castor oil to their corresponding methyl esters through transesterification with methanol. This reaction can be catalyzed by either alkaline catalysts or enzymes.

Table 1: Quantitative Data for Transesterification of Castor Oil

Parameter	Alkaline Catalysis	Enzymatic Catalysis (Novozym 435)
Catalyst	Sodium methoxide or Potassium hydroxide	Immobilized Candida antarctica lipase
Methanol to Oil Molar Ratio	9:1 to 12:1	6:1
Catalyst Concentration	0.625 wt% KOH	2 wt% of oil
Temperature	45-65°C	50°C
Reaction Time	45-90 minutes	24 hours
Yield	97.9% - 98.49%	97%
Reference(s)	[2]	[3][4]

Experimental Protocol (Alkaline Catalysis):

- To a batch reactor, add 100 ml of castor oil and heat to the desired reaction temperature (e.g., 45°C).[2]
- Prepare a solution of potassium hydroxide (0.625 wt% of the oil) in methanol (9:1 molar ratio to oil).[2]
- Add the methanolic KOH solution to the heated castor oil while stirring at a constant speed (e.g., 460 ±10 rpm).[5]



- Maintain the reaction temperature and stirring for the desired reaction time (e.g., 90 minutes).
- After the reaction is complete, transfer the mixture to a separating funnel and allow the glycerol layer to settle overnight.
- Separate the upper methyl ester layer.
- Wash the methyl ester layer with a 2.5% (w/w) sulfuric acid solution followed by distilled water until the washings are neutral.[6]
- Dry the washed methyl ester layer at 150°C for 2 hours to remove residual water and methanol.[6]

Step 2: Pyrolysis of Methyl Ricinoleate

The pyrolysis or thermal cracking of methyl ricinoleate cleaves the molecule to produce methyl 10-undecenoate and heptanal.[1] This is a high-temperature process carried out in a specialized reactor.

Table 2: Quantitative Data for Pyrolysis of Methyl Ricinoleate

Parameter	Value	Reference(s)
Preheating Temperature	350 - 500°C	[7][8]
Pyrolysis Temperature	520 - 575°C	[9][10][11]
Residence Time	17 - 32 seconds	[10]
Feed Composition	75% Methyl Ricinoleate, 25% Water	[9][10]
Yield of Methyl 10- undecenoate	46.7 - 56.1 wt%	[7][11]
Yield of Heptanal	20.7 - 60.2 wt%	[10][11]

Experimental Protocol (Pilot-Plant Scale):



- Prepare a feed mixture of 75% purified methyl ricinoleate and 25% distilled water.[9][10]
- Preheat the feed to 500°C.[8]
- Introduce the preheated feed into a continuous pilot-plant scale pyrolysis reactor at a mass flow rate of 400 g/h.[9][10]
- Maintain the pyrolysis reactor temperature at 560-575°C.[9][10]
- The residence time in the reactor is typically between 17 and 32 seconds.[10]
- The resulting bio-oil containing methyl undecenoate and heptanal is collected and subjected to fractional distillation for separation and purification of the desired products.

Step 3: Hydrolysis of Methyl 10-undecenoate

The ester group of methyl 10-undecenoate is hydrolyzed to a carboxylic acid to form 10-undecenoic acid. This is typically achieved through saponification with a base followed by acidification.

Table 3: Quantitative Data for Hydrolysis of Methyl 10-undecenoate

Parameter	Value	Reference(s)
Reagent	Aqueous Sodium Hydroxide	[12]
Temperature	333 K (60°C)	[12]
Reaction System	Long narrow tubular reactor	[12]
Outcome	Saponification rate is significantly enhanced compared to batch reactors.	[12]

Experimental Protocol (Saponification and Acidification):

• Charge a reactor with methyl 10-undecenoate and an aqueous solution of sodium hydroxide.



- Heat the mixture to facilitate the saponification reaction, converting the methyl ester to the sodium salt of undecenoic acid. The use of a long narrow tubular reactor at 60°C has been shown to be highly efficient.[12]
- After the reaction is complete, cool the mixture.
- Acidify the solution with a strong acid, such as hydrochloric acid, to precipitate the 10undecenoic acid.
- Extract the 10-undecenoic acid with an organic solvent like ether.
- Wash the organic extracts with water until the aqueous phase is neutral (pH 5-6).[11]
- Dry the organic layer over anhydrous sodium sulfate.[11]
- Remove the solvent by evaporation, and purify the residual oil by fractional distillation.
- Further purification can be achieved by crystallization from a solvent such as petroleum ether.[11]

Step 4: Hydrobromination of 10-Undecenoic Acid

This step involves the anti-Markovnikov addition of hydrogen bromide (HBr) across the terminal double bond of 10-undecenoic acid. This reaction is a free-radical addition, typically initiated by peroxides, to yield 11-bromoundecanoic acid.

Table 4: Quantitative Data for Hydrobromination of 10-Undecenoic Acid



Parameter	Value	Reference(s)
Reagent	Hydrogen Bromide (HBr)	[13][14]
Initiator	Peroxides (e.g., ROOR) or UV radiation	[13][14]
Solvent	Toluene	[15]
Temperature	0 - 30°C	[15]
Molar Ratio (HBr:Undecenoic Acid)	1.05:1 to 1.6:1	[15][16]
Yield	80 - 100%	[16]

Experimental Protocol (Free-Radical Hydrobromination):

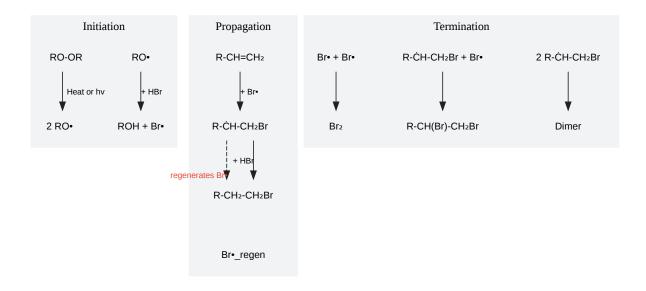
- Dissolve 10-undecenoic acid in toluene in a suitable reaction vessel.[15]
- Cool the solution to a temperature between -5°C and 0°C.[15]
- In a separate apparatus, generate hydrogen bromide gas or use a solution of HBr.
- In the presence of a radical initiator (e.g., a peroxide), bubble the hydrogen bromide gas through the cooled solution of 10-undecenoic acid. The reaction temperature should be maintained between 0°C and 30°C.[15]
- The molar ratio of HBr to undecenoic acid should be approximately 1.05:1.[15]
- After the reaction is complete, the resulting solution containing 11-bromoundecanoic acid
 can be subjected to freezing crystallization at temperatures ranging from -4°C to -16°C to
 isolate the product.[15]
- The crystallized product is then filtered.[15]

Mechanism of Anti-Markovnikov Hydrobromination:

The anti-Markovnikov regioselectivity is a hallmark of the free-radical addition mechanism. The process is initiated by the homolytic cleavage of a peroxide to form alkoxy radicals, which then



abstract a hydrogen atom from HBr to generate a bromine radical. The bromine radical then adds to the terminal carbon of the alkene, forming the more stable secondary radical, which subsequently abstracts a hydrogen atom from another HBr molecule to yield the final product and propagate the chain reaction.



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Mechanism of free-radical hydrobromination of an alkene.

Step 5: Amination of 11-Bromoundecanoic Acid

The final step is the conversion of 11-bromoundecanoic acid to **11-aminoundecanoic acid** via a nucleophilic substitution reaction with ammonia. This process is often referred to as ammonolysis.

Table 5: Quantitative Data for Amination of 11-Bromoundecanoic Acid



Parameter	Value	Reference(s)
Reagent	Aqueous Ammonia (excess)	[17][18]
Ammonia Concentration	25% - 32%	[17][19]
Mole Ratio (Ammonia:Bromo-acid)	9:1	[20]
Temperature	Gradual heating, e.g., from 0°C to 32°C	[19]
Reaction Time	24 hours to < 80 hours	[17][20]
Yield	70% - 77%	[17][20]

Experimental Protocol (Ammonolysis):

- In a jacketed reactor equipped with a stirrer, place an excess of aqueous ammonia solution (e.g., 32%).[19]
- Cool the ammonia solution to 0°C.[19]
- Slowly add molten 11-bromoundecanoic acid to the cooled ammonia solution with vigorous stirring.[17][19]
- After the addition is complete, gradually increase the temperature of the reaction mixture. A staged temperature increase (e.g., holding at 22°C, 24°C, 26°C, 28°C, 30°C, and 32°C for a set duration) can be employed.[19]
- Maintain the reaction until the 11-bromoundecanoic acid is completely consumed.[17]
- Upon completion, the excess ammonia can be removed by heating the solution.
- The crude **11-aminoundecanoic acid** precipitates from the solution upon cooling.
- The crude product is collected by filtration and washed with deionized water.
- Purification is achieved by recrystallization from water or an aqueous ethanol solution.[5][7] Further purification can be done by converting the amino acid to its hydrochloride salt,



recrystallizing it from a methanol/ethyl acetate mixture, and then neutralizing it to regenerate the pure amino acid.[7]

Characterization of Intermediates and Final Product

Thorough characterization of the products at each stage is essential to ensure the purity and identity of the synthesized compounds. Standard analytical techniques that can be employed include:

- 10-Undecenoic Acid:
 - Appearance: Colorless oil or solid.
 - Melting Point: 23-25°C.
 - Boiling Point: 137°C at 2 mmHg.
 - Spectroscopy: 1H NMR, 13C NMR, IR, and Mass Spectrometry can be used to confirm the structure.[2][21]
- 11-Bromoundecanoic Acid:
 - Appearance: Crystalline solid.[22]
 - Melting Point: 45-48°C.[22]
 - Boiling Point: 173-174°C at 2 mmHg.[22]
 - Spectroscopy: 1H NMR, 13C NMR, IR, and Mass Spectrometry are used for structural verification.[1][6][8][10]

• 11-Aminoundecanoic Acid:

- Appearance: White crystalline, odorless solid.[7]
- Solubility: Low solubility in water.[7]



 Spectroscopy: 1H NMR and other spectroscopic methods are used for final product confirmation.[14][23]

This technical guide provides a comprehensive framework for the synthesis of **11- aminoundecanoic acid** from castor oil. The detailed protocols and quantitative data presented herein are intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development. Adherence to proper laboratory safety procedures is paramount when carrying out these chemical transformations.

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